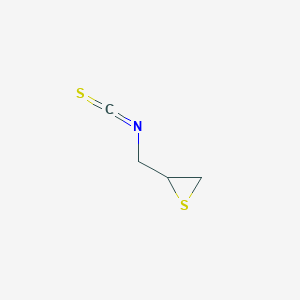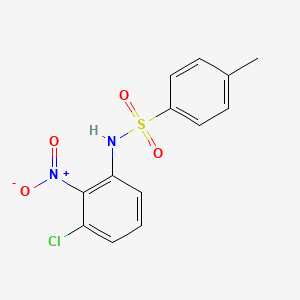
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-2-nitrophenyl group and a methyl group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(3-Amino-2-chlorophenyl)-4-methylbenzene-1-sulfonamide.
Oxidation: Formation of N-(3-Chloro-2-nitrophenyl)-4-carboxybenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The nitro and chloro groups contribute to the compound’s reactivity and ability to form covalent bonds with biological molecules, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolnitrin: A phenylpyrrole derivative with antifungal properties.
Fenpiclonil: A synthetic fungicide related to pyrrolnitrin.
Fludioxonil: Another synthetic fungicide with a similar structure to pyrrolnitrin.
Uniqueness
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike pyrrolnitrin and its synthetic analogs, this compound features a sulfonamide group, which can interact with different biological targets and pathways, potentially leading to unique applications in medicine and industry.
Eigenschaften
CAS-Nummer |
60498-60-4 |
|---|---|
Molekularformel |
C13H11ClN2O4S |
Molekulargewicht |
326.76 g/mol |
IUPAC-Name |
N-(3-chloro-2-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-5-7-10(8-6-9)21(19,20)15-12-4-2-3-11(14)13(12)16(17)18/h2-8,15H,1H3 |
InChI-Schlüssel |
ZBYGVYJPLQCMTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


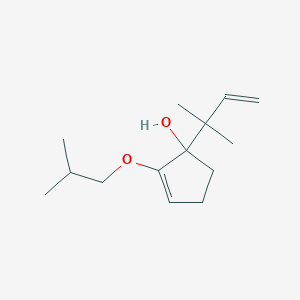
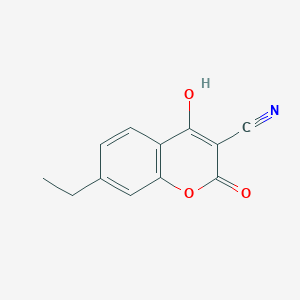
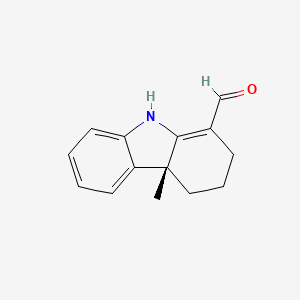
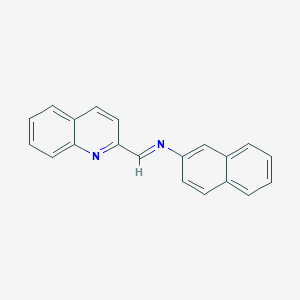

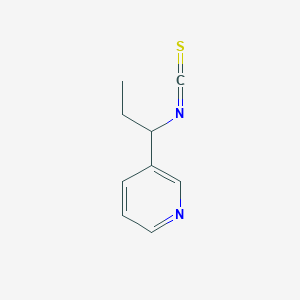
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)


![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)
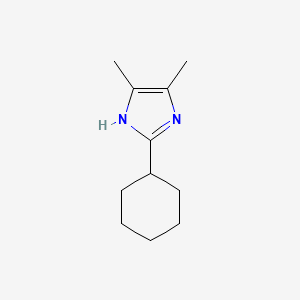
![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
